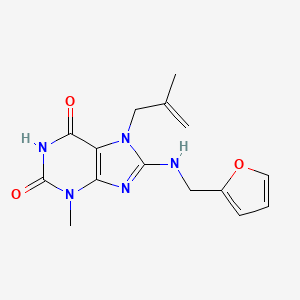

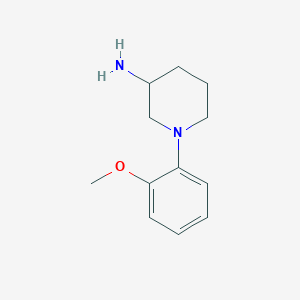

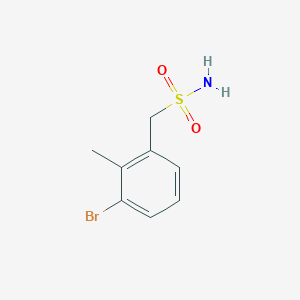

1-(2-Methoxyphenyl)piperidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Kinetics and Mechanisms of Reactions

A study by Castro et al. (2001) explored the kinetics and mechanisms of reactions involving 3-methoxyphenyl thionocarbonates with secondary alicyclic amines. The research focused on understanding the reaction pathways and the influence of substituents and solvents on these processes, providing insights into the reactivity of compounds structurally related to 1-(2-Methoxyphenyl)piperidin-3-amine (Castro, Leandro, Quesieh, & Santos, 2001).

Analytical Profiles and Biological Matrices Determination

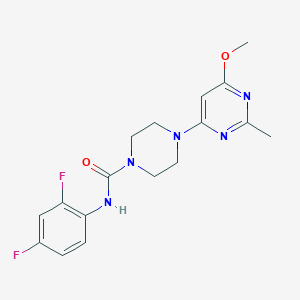

De Paoli et al. (2013) identified and characterized psychoactive arylcyclohexylamines, including compounds with the 3-methoxyphenyl moiety. This work is crucial for understanding the pharmacological profiles of these substances and developing analytical methods for their detection in biological samples (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Pharmacological Characterization of Dopamine Receptor Partial Agonists

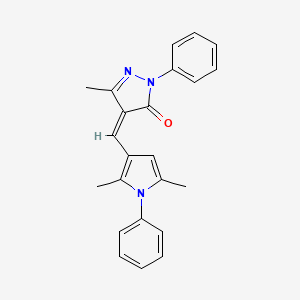

Möller et al. (2017) discovered G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, highlighting the therapeutic potential of compounds with modified phenylpiperazine cores for treating psychiatric disorders (Möller, Banerjee, Uzuneser, Skultety, Huth, Plouffe, Hübner, Alzheimer, Friedland, Müller, Bouvier, & Gmeiner, 2017).

Synthesis and Application in Organic Chemistry

The synthesis of (-)-pinidinone by Csatayová et al. (2010) utilized a methoxyaminocarbonylation approach, showcasing the synthetic utility of methoxyphenyl piperidine derivatives in constructing complex molecular architectures found in natural products (Csatayová, Špánik, Ďurišová, & Szolcsányi, 2010).

Development of Photolabile Amine Protecting Groups

Yueh, Voevodin, and Beeler (2015) optimized 9-hydroxymethylxanthene derivatives as photolabile protecting groups for amines in flow chemistry, demonstrating the relevance of such protective strategies for the efficient synthesis of piperidine derivatives (Yueh, Voevodin, & Beeler, 2015).

将来の方向性

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用機序

Target of Action

1-(2-Methoxyphenyl)piperidin-3-amine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Some piperidine derivatives have been shown to exhibit both antiaggregatory and antioxidant effects , suggesting that this compound may interact with its targets to induce similar changes.

Biochemical Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry , indicating that they may affect a variety of biochemical pathways.

Result of Action

Some piperidine derivatives have been shown to exhibit both antiaggregatory and antioxidant effects , suggesting that this compound may have similar effects.

特性

IUPAC Name |

1-(2-methoxyphenyl)piperidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-7-3-2-6-11(12)14-8-4-5-10(13)9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLRVPIWYLEUOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCCC(C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2935501.png)

![2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2935509.png)

![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2935510.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide](/img/structure/B2935511.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2935513.png)